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Compound of Interest

14:1 EPC
Compound Name:
triffluoromethanesulfonate

Cat. No.: B11929734

CAS Number: 1246304-44-8 Synonyms: 14:1 EPC (Tf Salt), 1,2-di-(9Z-tetradecenoyl)-sn-
glycero-3-ethylphosphocholine (Tf salt), 14:1 EPC trifluoromethanesulfonate

This technical guide provides a comprehensive overview of the properties and applications of
the cationic lipid 1,2-dimyristoleoyl-sn-glycero-3-ethylphosphocholine
(trifluoromethanesulfonate salt), hereafter referred to as 14:1 EPC (Tf Salt). This document is
intended for researchers, scientists, and professionals in the field of drug development and
cellular biology.

Chemical Properties and Structure

14:1 EPC (Tf Salt) is a synthetic, amphiphilic cationic lipid. Its structure consists of a glycerol
backbone esterified with two myristoleic acid chains (a C14:1 monounsaturated fatty acid), a
phosphocholine headgroup modified with an ethyl group, and a trifluoromethanesulfonate
counterion. This combination of a hydrophobic tail and a positively charged hydrophilic
headgroup allows for the formation of liposomes and other lipid nanoparticles.

Table 1: Physicochemical Properties of 14:1 EPC (Tf Salt)
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Property Value Reference
CAS Number 1246304-44-8 [1][21[3]
Molecular Formula C39H73F3NO11PS [2][4]
Molecular Weight 852.03 g/mol [2][4]

14:1 EPC (Tf Salt), 1,2-di-(92-
Synonyms tetradecenoyl)-sn-glycero-3- [1]

ethylphosphocholine (Tf salt)

Appearance White to off-white solid [1]

Soluble in organic solvents
Solubility such as chloroform, methanol, [1]

and ethanol.

Recommended storage at
Storage ) [11[3114]
-20°C in a dry and dark place.

Core Applications in Research and Development

The primary application of 14:1 EPC (Tf Salt) is as a component of lipid-based delivery systems
for therapeutic molecules, particularly nucleic acids for gene therapy applications.[5] Its cationic
nature is crucial for these functions.

Gene Delivery and Transfection

Cationic lipids like 14:1 EPC (Tf Salt) are integral to non-viral gene delivery systems. They are
known to be biodegradable and exhibit low toxicity, making them attractive alternatives to viral
vectors.[2][3] The positively charged headgroup of the lipid interacts electrostatically with the
negatively charged phosphate backbone of nucleic acids (e.g., plasmid DNA, mRNA, siRNA),
leading to the spontaneous formation of lipid-nucleic acid complexes known as lipoplexes.

These lipoplexes are typically formulated with a helper lipid, such as 1,2-dioleoyl-sn-glycero-3-
phosphoethanolamine (DOPE), to enhance transfection efficiency. DOPE's fusogenic
properties are thought to facilitate the endosomal escape of the nucleic acid cargo into the
cytoplasm.
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Antimicrobial Applications

Some sources suggest that 14:1 EPC (Tf Salt) may also possess antimicrobial properties. The
proposed mechanism involves the disruption of microbial cell membranes through the
interaction of the cationic lipid headgroup with the negatively charged components of the
bacterial or fungal cell wall. This leads to membrane destabilization and leakage of intracellular
contents.

Mechanism of Action in Gene Delivery: A Signaling
Pathway Perspective

The delivery of genetic material into a target cell by a cationic lipid-based vector is a multi-step
process. The following diagram illustrates the generally accepted pathway for lipoplex-
mediated transfection.
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Caption: Generalized signaling pathway for cationic liposome-mediated gene delivery.

The process begins with the formation of the lipoplex, which then interacts with the cell surface
and is internalized, most commonly through endocytosis. Once inside the endosome, the
lipoplex must facilitate the release of its nucleic acid cargo into the cytoplasm, a critical step
known as endosomal escape. For DNA-based therapies, the genetic material must then be
transported into the nucleus for transcription and subsequent translation into the desired
protein.
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Experimental Protocols

While specific, validated protocols for 14:1 EPC (Tf Salt) are not readily available in published
literature, the following sections outline general methodologies for the preparation of cationic
liposomes and subsequent cell transfection. These should be considered as starting points for
optimization.

Liposome Formulation

A common method for preparing cationic liposomes is the thin-film hydration technique followed
by extrusion.
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Caption: A typical workflow for the preparation of cationic liposomes.

Methodology:
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« Lipid Dissolution: The cationic lipid (14:1 EPC (Tf Salt)) and any helper lipids are dissolved in
a suitable organic solvent, such as chloroform, in a round-bottom flask. The molar ratio of the
lipids should be optimized for the specific application.

e Film Formation: The organic solvent is removed under reduced pressure using a rotary
evaporator to form a thin, uniform lipid film on the flask's inner surface.

o Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline,
HEPES-buffered saline) by gentle rotation. This process results in the formation of
multilamellar vesicles (MLVS).

» Size Reduction: To obtain a more uniform size distribution, the MLV suspension is subjected
to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm). This
process yields small unilamellar vesicles (SUVS).

o Characterization: The resulting liposomes should be characterized for their size,
polydispersity index (PDI), and zeta potential using techniques such as dynamic light
scattering (DLS).

In Vitro Transfection

The following is a generalized protocol for transfecting cultured mammalian cells with cationic
liposome-DNA complexes.
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Caption: A standard workflow for in vitro cell transfection using cationic liposomes.

Methodology:
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o Cell Seeding: Plate the target cells in a suitable culture vessel and allow them to reach the
optimal confluency for transfection (typically 70-90%).

e Lipoplex Formation:
o Dilute the nucleic acid (e.g., plasmid DNA) in a serum-free culture medium.

o In a separate tube, dilute the cationic liposome suspension in a serum-free culture
medium.

o Combine the diluted nucleic acid and liposome solutions and incubate at room
temperature for a specified time (e.g., 15-30 minutes) to allow for the formation of
lipoplexes. The ratio of lipid to nucleic acid is a critical parameter that must be optimized.

o Transfection: Add the lipoplex mixture to the cells.

 Incubation: Incubate the cells with the lipoplexes for a period of time (e.g., 4-6 hours) at 37°C
in a CO2 incubator.

o Medium Change: After the incubation period, remove the transfection medium and replace it
with fresh, complete growth medium.

e Analysis: Culture the cells for an additional 24-72 hours before assaying for transgene
expression using an appropriate method (e.g., fluorescence microscopy for fluorescent
reporter proteins, luciferase assay, or western blotting).

Data and Concluding Remarks

While 14:1 EPC (Tf Salt) is commercially available and positioned for use in drug and gene
delivery, there is a notable absence of publicly available, peer-reviewed data quantifying its
specific performance characteristics. Key metrics such as transfection efficiency in various cell
lines, in vitro cytotoxicity (IC50 values), and in vivo pharmacokinetic and pharmacodynamic
data are not readily found in the scientific literature.

Therefore, researchers and developers interested in utilizing 14:1 EPC (Tf Salt) are strongly
encouraged to perform their own comprehensive characterization and optimization studies. The
general protocols and mechanistic information provided in this guide, based on the broader
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class of cationic lipids, should serve as a valuable starting point for such investigations. The
biodegradability and reported low toxicity of ethylphosphocholine-based lipids make 14:1 EPC
(Tf Salt) a promising candidate for further exploration in the development of next-generation
delivery systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b11929734?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11929734?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

